molecular formula C25H29N3O6 B12170799 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B12170799
M. Wt: 467.5 g/mol
InChI Key: SOUAACDTXJVOIB-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the isoindolo[2,1-a]quinazoline core through a series of cyclization reactions.
  • Introduction of the dimethoxy and dioxo functional groups via selective oxidation and methylation reactions.
  • Attachment of the N-[3-(propan-2-yloxy)propyl]acetamide side chain through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be employed to modify the side chain or introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindolo[2,1-a]quinazoline derivatives with different substituents and functional groups. Examples include:

Uniqueness

The uniqueness of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C25H29N3O6/c1-15(2)34-13-7-12-26-20(29)14-27-23-17-10-11-19(32-3)22(33-4)21(17)25(31)28(23)18-9-6-5-8-16(18)24(27)30/h5-6,8-11,15,23H,7,12-14H2,1-4H3,(H,26,29)

InChI Key

SOUAACDTXJVOIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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